

# Spectroscopic characterization of Salicylaldehyde azine (NMR, FT-IR, UV-Vis).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Salicylaldehyde azine

Cat. No.: B122464

[Get Quote](#)

## Spectroscopic Characterization of Salicylaldehyde Azine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Salicylaldehyde azine**, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for acquiring these spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Salicylaldehyde azine** confirm its symmetric structure.

### Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Salicylaldehyde Azine**[\[1\]](#)[\[2\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
11.07	s	2H	-OH (Phenolic)
8.65	s	2H	-CH=N- (Azomethine)
7.45 - 6.90	m	8H	Ar-H (Aromatic)

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Salicylaldehyde Azine**[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
162.5	C=N (Azomethine)
160.0	C-OH (Phenolic)
133.0 - 116.0	Aromatic Carbons
119.5	C-CH=N

Solvent: DMSO-d<sub>6</sub>

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **Salicylaldehyde azine** displays characteristic vibrational frequencies corresponding to its key functional groups.

## Data Presentation

Table 3: FT-IR Spectroscopic Data for **Salicylaldehyde Azine**[\[7\]](#)[\[8\]](#)[\[9\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
~3450	O-H stretch	Phenolic hydroxyl group
~3050	C-H stretch	Aromatic C-H
~1625	C=N stretch	Azomethine group
~1600, 1485, 1450	C=C stretch	Aromatic ring
~1280	C-O stretch	Phenolic C-O

Sample Preparation: KBr pellet

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **Salicylaldehyde azine** is characterized by absorption bands corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions.

## Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Salicylaldehyde Azine**<sup>[10][11][12]</sup>

Wavelength ( $\lambda_{\text{max}}$ ) nm	Solvent	Electronic Transition
~295	Ethanol	$\pi \rightarrow \pi$
~330	Ethanol	$\pi \rightarrow \pi$
~375	Ethanol	$n \rightarrow \pi^*$

## Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Salicylaldehyde azine** are provided below.

## Synthesis of Salicylaldehyde Azine

**Salicylaldehyde azine** can be synthesized via the condensation reaction of salicylaldehyde with hydrazine hydrate.[13]

- Dissolve salicylaldehyde (2 equivalents) in ethanol.
- Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture to room temperature.
- The resulting yellow precipitate is filtered, washed with cold ethanol, and dried under vacuum.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Salicylaldehyde azine** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Reference the chemical shifts to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans is typically required (e.g., 1024 or more).

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Reference the chemical shifts to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.[\[3\]](#)[\[4\]](#)

## FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of dry **Salicylaldehyde azine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the mixture into a pellet press die.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

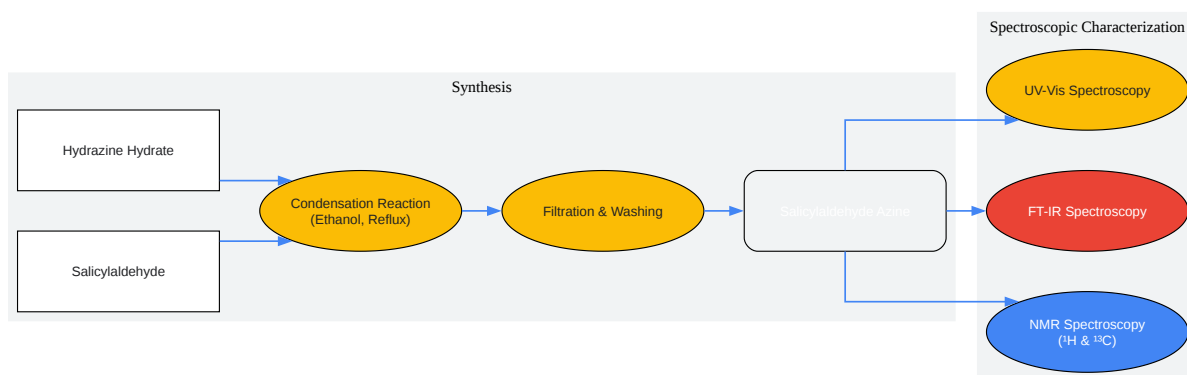
## UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **Salicylaldehyde azine** in a UV-grade solvent such as ethanol.
  - Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). A typical concentration is in the range of 10<sup>-5</sup> to 10<sup>-6</sup> M.

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
  - Fill a matching quartz cuvette with the sample solution.
  - Record the spectrum over a wavelength range of approximately 200-800 nm.
  - The instrument will automatically subtract the absorbance of the blank from the sample spectrum.

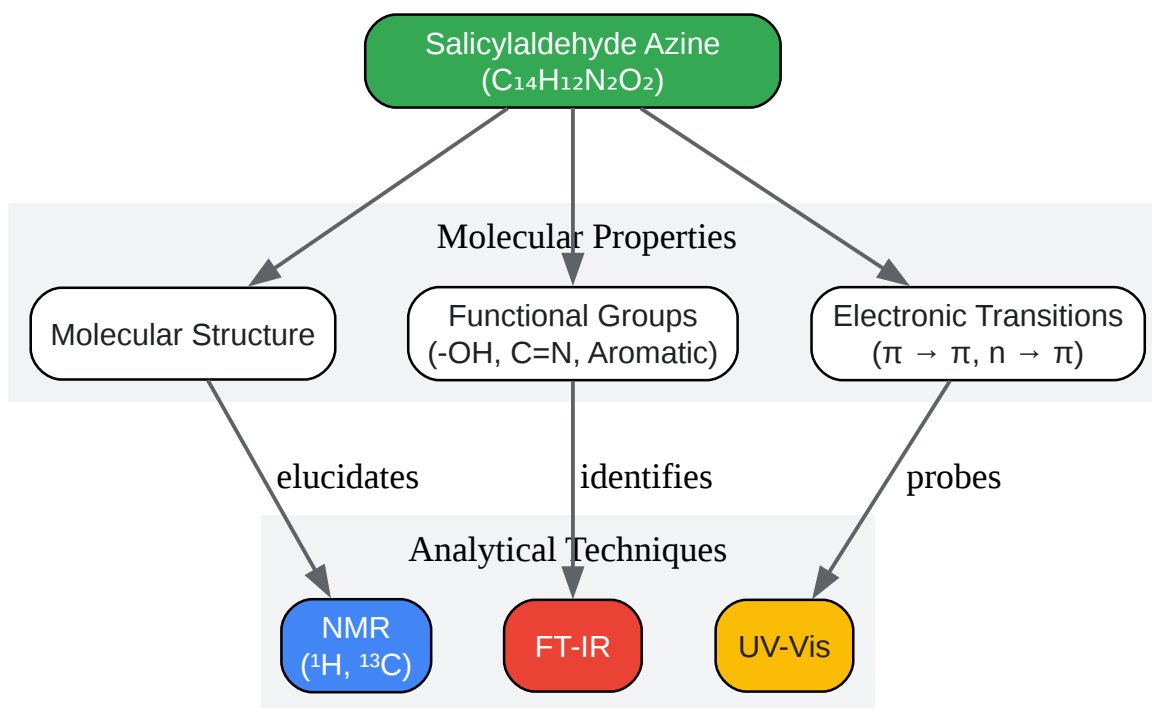
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **Salicylaldehyde azine**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Characterization Workflow.



[Click to download full resolution via product page](#)

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. SALICYLALDEHYDE AZINE(959-36-4) IR Spectrum [chemicalbook.com]
- 8. Salicylaldehyde, azine [webbook.nist.gov]
- 9. Salicylaldehyde, azine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salicylaldehyde, azine [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic characterization of Salicylaldehyde azine (NMR, FT-IR, UV-Vis).]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122464#spectroscopic-characterization-of-salicylaldehyde-azine-nmr-ft-ir-uv-vis]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)